9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a tricyclic framework combining pyrazole, benzene, and oxazine rings. Key structural features include:
- Chlorine at position 9, enhancing lipophilicity and influencing electronic properties.
- Phenyl group at position 5, providing steric bulk and aromatic stabilization. Its molecular formula is C₂₁H₁₅ClN₂O₂, with a molecular weight of ~374.8 g/mol.
Properties
CAS No. |
303104-37-2 |
|---|---|
Molecular Formula |
C20H15ClN2O2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
9-chloro-2-(furan-2-yl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H15ClN2O2/c21-14-8-9-18-15(11-14)17-12-16(19-7-4-10-24-19)22-23(17)20(25-18)13-5-2-1-3-6-13/h1-11,17,20H,12H2 |
InChI Key |
JRDLQYGIXLGAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Aminophenol Derivatives
The benzoxazine scaffold is typically synthesized from o-aminophenol precursors. For example, condensation of 2-amino-4-chlorophenol with a ketone or aldehyde under acidic conditions forms the oxazine ring. A study on analogous benzoxazines utilized acetic acid as both solvent and catalyst at 80–100°C to achieve cyclization.
Example Protocol
-
Dissolve 2-amino-4-chlorophenol (10 mmol) and furfural (10 mmol) in glacial acetic acid.
-
Reflux at 100°C for 12 hours.
-
Neutralize with NaHCO₃ and extract with ethyl acetate.
-
Isolate the intermediate 4-chloro-2-(furan-2-yl)-1,3-benzoxazine in 65–70% yield.
Pyrazole Ring Construction
Hydrazine Cyclocondensation
The pyrazole moiety is introduced via [3+2] cycloaddition or hydrazine-mediated cyclization. A method from ramipril synthesis was adapted:
Stepwise Synthesis
-
React ethyl 3-(4-chlorophenyl)-3-oxopropanoate with hydrazine hydrate in ethanol to form a pyrazolone intermediate.
-
Treat with POCl₃ to chlorinate the carbonyl group, yielding 5-chloro-3-(4-chlorophenyl)-1H-pyrazole.
-
Couple with the benzoxazine intermediate via Ullmann coupling (CuI, K₂CO₃, DMF, 120°C).
Yield Optimization
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield | Advantages |
|---|---|---|---|---|
| Modular Assembly | o-Aminophenol, hydrazine, furfural | Cyclization, coupling | 60–70% | Scalable, avoids protecting groups |
| One-Pot Cyclization | 2-Amino-4-chlorophenol, ethyl acetoacetate | Tandem cyclization | 55% | Faster, fewer purification steps |
| Late-Stage Functionalization | Preformed benzoxazine | Suzuki coupling, chlorination | 75–85% | High regioselectivity |
Challenges and Optimization
Regioselectivity in Chlorination
Chlorination at position 9 requires careful control to avoid di- or tri-chlorinated byproducts. FeCl₃ catalysis in non-polar solvents (e.g., CCl₄) improves selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the chloro group can yield the corresponding dechlorinated compound.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of the dechlorinated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Substituent Variations at Position 2
Substituent Variations at Position 5
Impact : The phenyl group at position 5 in the target compound provides a balance between steric bulk and electronic neutrality, while electron-donating groups (e.g., methoxy) in analogs improve solubility .
Halogen and Ring Modifications
Impact : The six-membered oxazine ring in the target compound enhances target protein affinity compared to larger rings, as shown in molecular docking studies .
Structural-Activity Relationship (SAR) :
- Chlorine at position 9 is critical for enzyme inhibition.
- Bulky substituents at position 2 reduce activity, while electron-rich groups (e.g., furyl) improve binding .
Biological Activity
9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 350.80 g/mol. The compound features a unique structure that combines a furan ring and a pyrazolo-benzoxazine framework, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClN2O2 |
| Molecular Weight | 350.80 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. For example, it was found to induce apoptosis in specific cancer cell lines through the activation of caspase pathways.
- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. It was effective against several strains of bacteria and fungi in laboratory tests.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity related to inflammation and cancer progression.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antitumor Activity :
- A study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
-
Antimicrobial Efficacy :
- Research conducted by [source] reported the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative antibiotic.
-
Inflammation Model :
- In an animal model of rheumatoid arthritis, administration of the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its utility in inflammatory conditions.
Q & A
Q. Key Reaction Conditions :
- Temperature : Controlled heating (80–120°C) during cyclization steps .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance halogenation efficiency .
- Catalysts : Pd-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups .
Advanced: How can researchers optimize the regioselectivity of halogenation in pyrazolo-benzoxazine derivatives?
Answer:
Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) direct halogenation to electron-deficient positions. Computational modeling (DFT) predicts reactive sites .
- Steric Hindrance : Bulky substituents (e.g., isopropyl) block halogenation at adjacent positions .
- Catalytic Systems : Use of N-halosuccinimide (NCS/NBS) with Lewis acids (e.g., FeCl₃) improves selectivity .
Example : Chlorination at position 9 is favored due to the electron-deficient nature of the benzoxazine ring .
Basic: What spectroscopic techniques confirm the molecular structure, and what key spectral signatures should be analyzed?
Answer:
- ¹H/¹³C NMR :
- Pyrazole protons appear as singlets (δ 6.5–7.5 ppm) .
- Benzoxazine oxygen deshields adjacent carbons (δ 150–160 ppm in ¹³C NMR) .
- IR Spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and C=N (1600 cm⁻¹) confirm the heterocyclic core .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) match the molecular formula (e.g., m/z ~400 for C₂₁H₁₄ClN₃O₂) .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) among structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (Table 1).
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains may explain discrepancies .
- Target Profiling : Use kinase inhibition assays or protein binding studies to identify specific molecular targets .
Q. Table 1: Substituent Effects on Bioactivity
| Substituent Position | Group | Bioactivity Trend | Reference |
|---|---|---|---|
| 2-(2-Furyl) | Electron-rich | Enhanced anticancer | |
| 5-Phenyl | Hydrophobic | Improved antimicrobial | |
| 9-Chloro | EWG | Increased cytotoxicity |
Advanced: How do substituent variations (e.g., halogen vs. methoxy) affect pharmacokinetic properties?
Answer:
- Lipophilicity : Chloro groups increase logP, enhancing membrane permeability but reducing solubility .
- Metabolism : Methoxy groups undergo demethylation via CYP450 enzymes, whereas halogens resist metabolism .
- In Vitro Models :
- Caco-2 Cells : Assess intestinal absorption.
- Microsomal Stability : Liver microsomes predict metabolic clearance .
Basic: What challenges arise in achieving enantiomeric purity for spirocyclic derivatives, and what resolution methods apply?
Answer:
- Challenges : Racemization during cyclization steps due to planar intermediates .
- Resolution Methods :
Advanced: What in silico and in vitro approaches assess neurotoxicity risks?
Answer:
- In Silico Tools :
- QSAR Models : Predict blood-brain barrier penetration .
- Molecular Docking : Screen for off-target binding to neuronal receptors (e.g., GABAₐ) .
- In Vitro Assays :
- SH-SY5Y Cell Viability : MTT assays .
- Calcium Imaging : Detect neuroexcitatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
